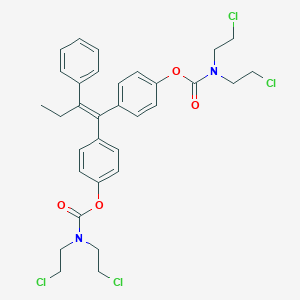
1,1-Bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene, commonly known as DBCO-PEG4-azide, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of azides, which are widely used in chemical biology and bioorthogonal chemistry.
作用机制
The mechanism of action of DBCO-PEG4-azide involves the CuAAC reaction, which proceeds through the formation of a copper-acetylide intermediate. The intermediate then reacts with the azide to form a stable triazole linkage. This reaction is highly efficient and specific, and it occurs rapidly under mild conditions. The triazole linkage formed is stable and does not interfere with the biological processes, making it an ideal tool for studying biomolecules in living systems.
生化和生理效应
DBCO-PEG4-azide does not have any known biochemical or physiological effects on living systems. It is a non-toxic and non-reactive compound that does not interfere with the biological processes. The compound is highly specific and efficient in labeling biomolecules, making it an ideal tool for studying the dynamics and functions of biomolecules in living systems.
实验室实验的优点和局限性
DBCO-PEG4-azide has several advantages for lab experiments. It is highly specific and efficient in labeling biomolecules, and it can selectively react with alkyne-functionalized biomolecules under mild conditions. The compound is non-toxic and non-reactive, and it does not interfere with the biological processes. However, there are also some limitations to the use of DBCO-PEG4-azide. The compound is relatively expensive, and the synthesis method requires specialized equipment and expertise. Additionally, the labeling efficiency may vary depending on the type of biomolecule and the reaction conditions.
未来方向
There are several future directions for the use of DBCO-PEG4-azide in scientific research. One potential application is in the study of protein-protein interactions. DBCO-PEG4-azide can be used to label specific proteins, and the labeled proteins can then be pulled down and identified using mass spectrometry. Another potential application is in the development of targeted drug delivery systems. DBCO-PEG4-azide can be used to label drug molecules, and the labeled drugs can then be targeted to specific cells or tissues for more effective treatment. Additionally, the synthesis of new DBCO-PEG4 derivatives with improved properties and functionalities is an area of active research.
合成方法
The synthesis of DBCO-PEG4-azide involves the reaction of DBCO-PEG4-amine with sodium azide in the presence of copper sulfate and sodium ascorbate. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction. This reaction is highly efficient, and the yield of the product is generally high.
科学研究应用
DBCO-PEG4-azide has a wide range of applications in scientific research. It is commonly used as a bioorthogonal chemical probe for imaging and labeling of biomolecules. Bioorthogonal chemistry refers to the chemical reactions that occur in living systems without interfering with the biological processes. DBCO-PEG4-azide can selectively react with alkyne-functionalized biomolecules, such as proteins, nucleic acids, and carbohydrates, to form stable triazole linkages. This reaction is highly specific, efficient, and bioorthogonal, making it an ideal tool for studying the dynamics and functions of biomolecules in living systems.
属性
CAS 编号 |
110008-65-6 |
|---|---|
产品名称 |
1,1-Bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene |
分子式 |
C32H34Cl4N2O4 |
分子量 |
652.4 g/mol |
IUPAC 名称 |
[4-[1-[4-[bis(2-chloroethyl)carbamoyloxy]phenyl]-2-phenylbut-1-enyl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C32H34Cl4N2O4/c1-2-29(24-6-4-3-5-7-24)30(25-8-12-27(13-9-25)41-31(39)37(20-16-33)21-17-34)26-10-14-28(15-11-26)42-32(40)38(22-18-35)23-19-36/h3-15H,2,16-23H2,1H3 |
InChI 键 |
CYUVQCXCRMNVKT-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
其他 CAS 编号 |
110008-65-6 |
同义词 |
1,1-(CECOPB) 1,1-bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



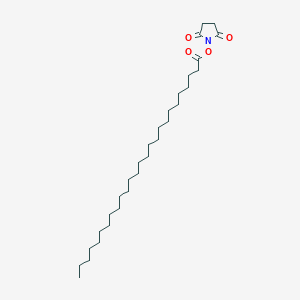
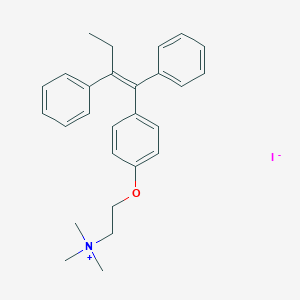
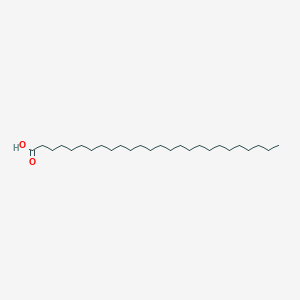
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
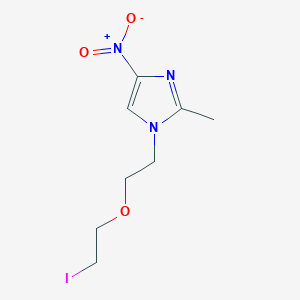
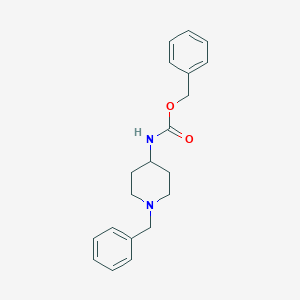
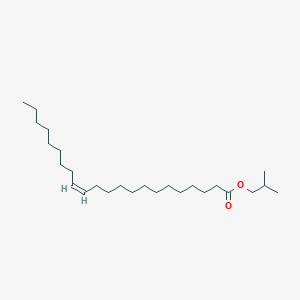
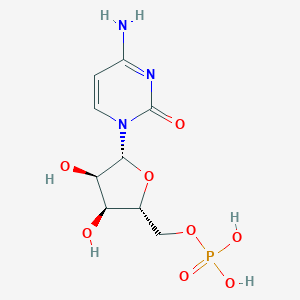
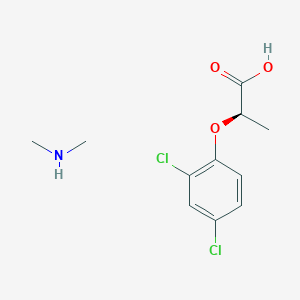
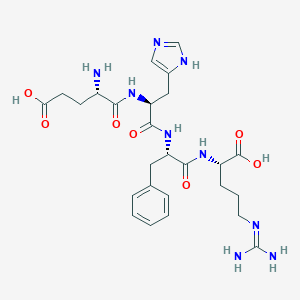
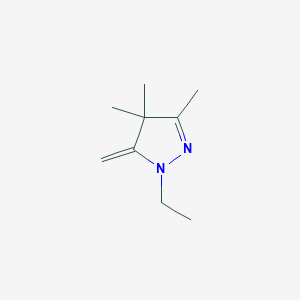
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
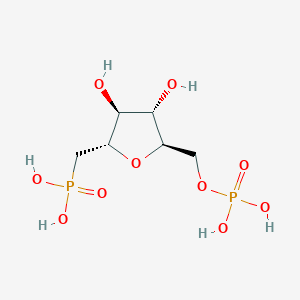
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)